molecular formula C11H11F3N2O2S B7591931 2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol

2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol

Cat. No. B7591931
M. Wt: 292.28 g/mol
InChI Key: WOYVOJMVBPHZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a fluorescent dye that is commonly used as a probe to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics.

Scientific Research Applications

2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol has a wide range of scientific research applications due to its fluorescent properties. It is commonly used as a probe to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. 2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol has also been used to study the conformational changes that occur in proteins upon ligand binding. Additionally, 2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol has been used to study the effects of mutations on protein structure and function.

Mechanism of Action

2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol works by binding to proteins and becoming fluorescent upon excitation with light. The fluorescence intensity of 2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol is directly proportional to the concentration of the protein to which it is bound. This property makes 2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol an excellent probe for studying protein-protein interactions and protein-ligand interactions.
Biochemical and physiological effects:
2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol is a non-toxic compound that does not have any known biochemical or physiological effects. It is commonly used in laboratory experiments and has been shown to be an effective probe for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol in laboratory experiments is its high sensitivity and selectivity for protein binding. 2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol is also a non-toxic compound that does not interfere with the normal function of proteins. However, 2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol has some limitations, including its tendency to photobleach, which can limit its usefulness in long-term experiments. Additionally, 2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol may not be suitable for studying proteins that have low expression levels or are difficult to purify.

Future Directions

There are several future directions for the use of 2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol in scientific research. One potential application is the use of 2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol in live-cell imaging experiments to study protein dynamics in real-time. Another potential application is the use of 2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol in high-throughput screening assays to identify potential drug candidates. Additionally, 2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol could be used in combination with other fluorescent probes to study complex biological systems. Overall, 2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol has the potential to be a valuable tool for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics in a wide range of scientific research applications.

Synthesis Methods

2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol can be synthesized using a two-step process. The first step involves the synthesis of 5-(trifluoromethyl)-1,3-benzothiazole-2-amine, which is then reacted with 3-chloropropane-1,2-diol to produce 2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol. The synthesis of 2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol is a straightforward process that can be carried out in a laboratory setting.

properties

IUPAC Name

2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2S/c12-11(13,14)6-1-2-9-8(3-6)16-10(19-9)15-7(4-17)5-18/h1-3,7,17-18H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYVOJMVBPHZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)NC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol

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